

Preclinical Profile of SAR7334 Hydrochloride: A TRPC6 Inhibitor

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Compound of Interest		
Compound Name:	SAR7334 hydrochloride	
Cat. No.:	B10788271	Get Quote

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Introduction

SAR7334 hydrochloride is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a cation channel implicated in various pathological conditions, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[4][5][6][7] This technical guide provides a comprehensive overview of the preclinical data available for SAR7334 hydrochloride, focusing on its pharmacological properties, mechanism of action, and in vivo efficacy. The information is presented to support further investigation and development of this compound for therapeutic applications.

Core Efficacy and Potency

SAR7334 hydrochloride has demonstrated high potency in inhibiting TRPC6 channels. In vitro studies have established its inhibitory concentration (IC50) in the low nanomolar range.

Table 1: In Vitro Potency of SAR7334

Assay Type	Target	IC50 (nM)	
Whole-cell patch-clamp	TRPC6 currents	7.9[1][2][3][4][5][6][7]	
Intracellular Ca2+ influx	TRPC6	9.5[4][5][6][7]	



Selectivity Profile

SAR7334 exhibits selectivity for TRPC6 over other TRPC channel isoforms, although it also shows activity against TRPC3 and TRPC7 at higher concentrations.

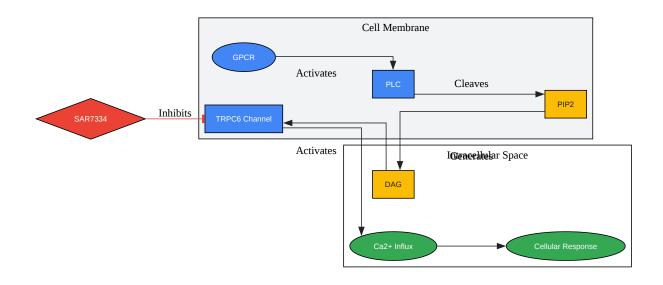
Table 2: Selectivity of SAR7334 Against TRPC Isoforms

Target	IC50 of Ca2+ Influx Inhibition (nM)
TRPC3	282[4][5][6][7]
TRPC7	226[4][5][6][7]
TRPC4	Not Affected[4][5][6][7]
TRPC5	Not Affected[4][5][6][7]

Mechanism of Action and Signaling Pathway

SAR7334 directly blocks the ion conduction pore of the TRPC6 channel, thereby inhibiting the influx of Ca2+ into the cell. TRPC6 channels are typically activated downstream of G-protein coupled receptors (GPCRs) that activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). While IP3 mobilizes intracellular calcium stores, DAG directly activates TRPC6 channels.





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Mechanism of Action of SAR7334 in the TRPC6 Signaling Pathway.

Preclinical In Vivo Studies

The in vivo efficacy of SAR7334 was evaluated in a model of acute hypoxic pulmonary vasoconstriction (HPV), a physiological response mediated by TRPC6 channels.

Table 3: In Vivo Efficacy of SAR7334



Animal Model	Condition	Administration	Dose	Effect
Mice (isolated perfused lungs)	Acute Hypoxic Pulmonary Vasoconstriction (HPV)	-	-	Suppressed TRPC6- dependent HPV[4][5][6][7]
Spontaneously Hypertensive Rats (SHR)	-	Oral (p.o.)	10 mg/kg	No change in mean arterial pressure[1][3][4] [5]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated that SAR7334 is suitable for chronic oral administration.[4][5][6][7]

Table 4: Pharmacokinetic Parameters of SAR7334 in

Rats

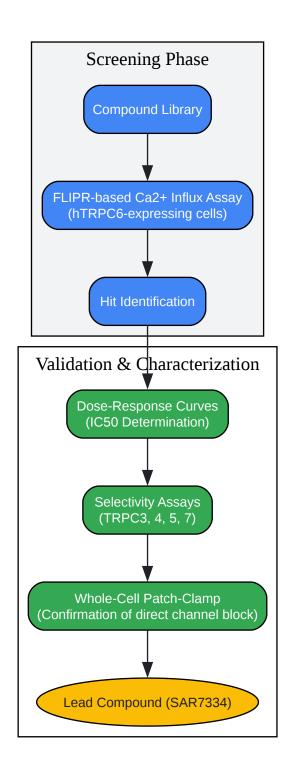
Nats	
Parameter	Value
Dose	10 mg/kg (oral)[1][3]
Animal Model	Male Sprague Dawley rats[4]
Vehicle	30% glycopherol/cremophor (75/25) 70% glucose (5%) solution[4]

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability were not detailed in the provided search results.

Experimental ProtocolsIn Vitro Potency and Selectivity Assays

A general workflow for identifying and characterizing TRPC channel inhibitors like SAR7334 involves initial high-throughput screening followed by more detailed electrophysiological confirmation.





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General Experimental Workflow for TRPC Channel Inhibitor Discovery.

1. Cell Culture and Stable Cell Line Generation:



- Human Embryonic Kidney (HEK) cells are commonly used for stably expressing recombinant human TRPC channels (e.g., hTRPC6, hTRPC3, hTRPC7).
- Expression is often under the control of an inducible promoter, such as a tetracycline-inducible system.[4]
- Cells are cultured under standard conditions (37°C, 5% CO2) in appropriate growth media.
 [4]
- 2. Intracellular Calcium Measurements (FLIPR Assay):
- This assay is used for high-throughput screening and determining IC50 values for Ca2+ influx.
- Cells expressing the target TRPC channel are plated in multi-well plates.
- Cells are loaded with a calcium-sensitive fluorescent dye.
- The compound of interest (e.g., SAR7334) is added at various concentrations.
- Channel activation is induced by a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).
- Changes in intracellular Ca2+ levels are measured using a Fluorometric Imaging Plate Reader (FLIPR).[4]
- 3. Whole-Cell Patch-Clamp Electrophysiology:
- This technique directly measures the ionic currents through the TRPC6 channels, providing a
 definitive confirmation of channel blockade.
- Whole-cell recordings are performed on cells expressing the target channel.
- A voltage clamp is applied, and currents are recorded before and after the application of SAR7334.
- The dose-dependent reduction of the current is used to calculate the IC50.[4]



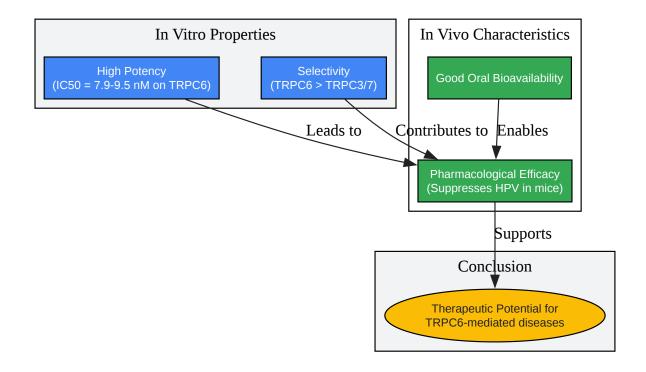
In Vivo Experimental Protocol: Acute Hypoxic Pulmonary Vasoconstriction

- Animal Model: The experiment utilizes isolated perfused and ventilated lungs from mice.[4]
- Procedure:
 - The lungs are isolated and perfused with a physiological salt solution.
 - Hypoxic ventilation is induced to trigger vasoconstriction, leading to an increase in pulmonary artery pressure (ΔPAP).
 - SAR7334 is administered to the perfusate.
 - The effect of the compound on the hypoxia-induced increase in pulmonary arterial pressure is measured.
- Endpoint: The dose-dependent reduction in the strength of HPV is the primary endpoint.[4]

Logical Relationship of SAR7334's Properties

The preclinical data for SAR7334 demonstrates a logical progression from in vitro potency to in vivo pharmacological effect, supporting its potential as a therapeutic agent.





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Logical Flow from In Vitro Characteristics to Therapeutic Potential.

Conclusion

The preclinical data for **SAR7334 hydrochloride** characterize it as a highly potent and orally bioavailable inhibitor of the TRPC6 channel with a clear mechanism of action.[4][7] Its efficacy in a relevant in vivo model of hypoxic pulmonary vasoconstriction underscores its potential for treating TRPC6-mediated diseases.[4] The selectivity profile and suitability for oral administration make SAR7334 a valuable tool for further in vivo investigation of TRPC channel function and a promising candidate for clinical development.[4][5]

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